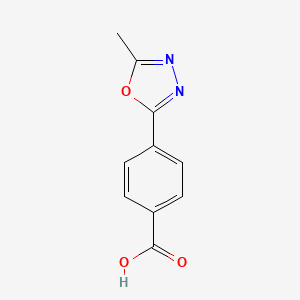

4-(5-Methyl-1,3,4-oxadiazol-2-yl)benzoic acid

Overview

Description

“4-(5-Methyl-1,3,4-oxadiazol-2-yl)benzoic acid” is a compound with the CAS Number: 892502-28-2 . It has a molecular weight of 204.19 and is typically stored at room temperature . The compound is usually in powder form .

Synthesis Analysis

The synthesis of oxadiazoles, including “4-(5-Methyl-1,3,4-oxadiazol-2-yl)benzoic acid”, often involves the cyclization of benzophenone hydrazide, followed by the nucleophilic alkylation of the heterocyclic scaffold . The yield of this process can be as high as 92% .Molecular Structure Analysis

The molecular structure of “4-(5-Methyl-1,3,4-oxadiazol-2-yl)benzoic acid” can be analyzed using various spectral techniques such as FT-IR, LCMS, and NMR . For example, its FT-IR spectrum shows peaks at 3318 cm^-1 (NH2), 3230 cm^-1 (NH), and 1675 cm^-1 (amide, C=O) .Chemical Reactions Analysis

The chemical reactions involving “4-(5-Methyl-1,3,4-oxadiazol-2-yl)benzoic acid” often involve condensation with appropriate heteroaryl/aryl/aliphatic carboxylic acids in the presence of phosphorous oxychloride to undergo dehydrative cyclization .Physical And Chemical Properties Analysis

“4-(5-Methyl-1,3,4-oxadiazol-2-yl)benzoic acid” is a powder at room temperature . Its melting point is between 115–117 °C . The compound’s 1H NMR spectrum in CDCl3 shows peaks at δ 3.86 (d, 2H, NH2), 5.09 (s, 2H, OCH2), 8.46 (t, 1H, NH), 6.81–7.85 (m, 9H, Ar–H) .Scientific Research Applications

Antibacterial Applications

4-(5-Methyl-1,3,4-oxadiazol-2-yl)benzoic acid: and its derivatives have been studied for their potential antibacterial properties. These compounds can inhibit the growth of various bacterial strains, making them candidates for the development of new antibiotics .

Antifungal and Herbicidal Use in Agriculture

The agricultural industry benefits from the antifungal and herbicidal properties of oxadiazole derivatives. They can protect crops by eliminating or inhibiting the growth of harmful fungi and weeds, contributing to increased yield and crop protection .

Anticancer and Antitumor Activity

Research has indicated that oxadiazole derivatives exhibit anticancer and antitumor activities. They can interfere with the proliferation of cancer cells, making them valuable for cancer treatment research .

Antiviral Properties

These compounds have shown promise in the fight against viral infections. Their structure allows them to interact with viral components, potentially leading to the development of new antiviral drugs .

Analgesic and Anti-inflammatory Effects

The analgesic and anti-inflammatory effects of oxadiazole derivatives make them interesting for the development of pain relief and anti-inflammatory medications. They can modulate inflammatory pathways and reduce pain perception .

High-Energy Materials

Due to their favorable oxygen balance and positive heat of formation, oxadiazole derivatives, including 4-(5-Methyl-1,3,4-oxadiazol-2-yl)benzoic acid , are being explored as high-energy materials. They have potential applications in material science, particularly in the design of energetic materials .

Mechanism of Action

Mode of Action

Oxadiazole derivatives are generally known to interact with their targets by forming hydrogen bonds and hydrophobic interactions .

Biochemical Pathways

Oxadiazole derivatives are known to be involved in a variety of biochemical pathways depending on their specific structure and target .

Pharmacokinetics

The compound has a molecular weight of 204182 Da , which is within the range generally favorable for oral bioavailability. The compound also has a polar surface area of 76 Ų , which suggests it may have good permeability across biological membranes.

Safety and Hazards

Future Directions

Oxadiazoles, including “4-(5-Methyl-1,3,4-oxadiazol-2-yl)benzoic acid”, are an important class of heterocyclic compounds that have been widely studied due to their broad range of chemical and biological properties . They have become important synthons in the development of new drugs . Future research may focus on further exploring the therapeutic potential of these compounds and developing more efficient synthesis methods.

properties

IUPAC Name |

4-(5-methyl-1,3,4-oxadiazol-2-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O3/c1-6-11-12-9(15-6)7-2-4-8(5-3-7)10(13)14/h2-5H,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGHDLGCAERPMJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(O1)C2=CC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00589906 | |

| Record name | 4-(5-Methyl-1,3,4-oxadiazol-2-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00589906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

892502-28-2 | |

| Record name | 4-(5-Methyl-1,3,4-oxadiazol-2-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00589906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(5-methyl-1,3,4-oxadiazol-2-yl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2H-1,3-benzodioxol-5-yl)-6-chloroimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1287816.png)